molecular formula C7H6ClN3 B1603938 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 65749-86-2

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1603938
CAS RN: 65749-86-2
M. Wt: 167.59 g/mol
InChI Key: BPKZZFKLMGDUQF-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase. It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves the use of microwave technique as a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is characterized by the presence of a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 4 position and a methyl group at the 2 position .


Chemical Reactions Analysis

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA . This compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .


Physical And Chemical Properties Analysis

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a solid compound with a molecular weight of 167.6 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Anticancer Applications

“4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine” derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines . These compounds showed promising cytotoxic effects, with some being more active than doxorubicin . They caused cell cycle arrest at the G1/S phase and induced the apoptotic death of MCF7 cells .

Multi-Targeted Kinase Inhibitors

New compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized and showed promising cytotoxic effects against four different cancer cell lines . One of these compounds emerged as a potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Apoptosis Inducers

The same compounds mentioned above were found to induce cell cycle arrest and apoptosis in HepG2 cells . They increased the activity of proapoptotic proteins caspase-3 and Bax, while downregulating Bcl-2 activity .

Antibacterial Applications

“4-Chloro-5H-pyrrolo[3,2-d]pyrimidine” is used in the preparation of compounds with antibacterial activities . It binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA .

Antitumor Activities

This compound is also used in the preparation of compounds with antitumor activities .

DPP-IV Inhibitors

A pyrrolo[2,3-d]pyrimidinone analogue, which is a potent DPP-IV inhibitor, can be prepared using this compound . This inhibitor can effectively lower blood glucose without causing risks such as weight gain and hypoglycaemia .

Anti-Inflammatory Applications

Pyrrolo[2,3-d]pyrimidine-based hybrid compounds, which include “4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine”, have anti-inflammatory properties .

Antimicrobial Applications

These hybrid compounds also have antimicrobial properties .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . The precautionary statements include P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell) .

Future Directions

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has shown promise in the inhibition of bacterial growth, particularly against staphylococcus and Mycobacterium tuberculosis . Future research could focus on further exploring its potential as an antibacterial and antimycobacterial agent .

properties

IUPAC Name

4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-10-5-2-3-9-6(5)7(8)11-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKZZFKLMGDUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634960
Record name 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65749-86-2
Record name 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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